An In-depth Technical Guide to 15-OH Tafluprost for Researchers and Drug Development Professionals
An In-depth Technical Guide to 15-OH Tafluprost for Researchers and Drug Development Professionals
December 16, 2025
Abstract
This technical guide provides a comprehensive overview of 15-OH Tafluprost, a synthetic analog of the prostaglandin F2α (PGF2α) derivative, Tafluprost. While Tafluprost is a clinically established treatment for glaucoma and ocular hypertension, characterized by the substitution of the 15-hydroxyl group with two fluorine atoms, 15-OH Tafluprost retains this critical hydroxyl moiety. This guide elucidates the chemical identity of 15-OH Tafluprost, its biological significance in ophthalmic research, and its relationship to its parent compound, Tafluprost. Detailed experimental methodologies for key assays, a summary of available quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development in this area.
Introduction: Understanding Tafluprost and the Significance of the 15-Hydroxyl Group
Tafluprost is a potent PGF2α analog used to lower intraocular pressure (IOP)[1]. It is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid[1]. A key structural feature of Tafluprost is the replacement of the hydroxyl group at the C-15 position with two fluorine atoms[2][3]. This modification prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), thereby prolonging its therapeutic effect[2][4].
The compound "15-OH Tafluprost" represents a synthetic analog of Tafluprost where the 15-hydroxyl group is present. This compound is not a metabolite of Tafluprost but is utilized in research to investigate the role of the 15-hydroxyl group in the pharmacological activity of PGF2α analogs. Specifically, it has been studied for its effects on ocular blood flow and vascular tone[5].
Chemical and Physical Properties
While a detailed structural elucidation of 15-OH Tafluprost from primary literature is pending, a commercial supplier provides the following information:
| Property | Value | Reference |
| Synonyms | 16-Phenoxy tetranor prostaglandin F2α isopropyl ester; 16-Phenoxy tetranor PGF2α isopropyl ester | [6] |
| Molecular Formula | C25H36O6 | [6] |
| Molecular Weight | 432.55 | [6] |
Based on its synonym, "16-Phenoxy tetranor prostaglandin F2α isopropyl ester," the chemical structure of 15-OH Tafluprost can be inferred. It is the isopropyl ester of a PGF2α analog with a phenoxy group in the ω-chain, similar to Tafluprost, but with a hydroxyl group at the C-15 position instead of fluorine atoms.
Biological Activity and Mechanism of Action
Prostaglandin FP Receptor Activation
Like Tafluprost acid, 15-OH Tafluprost is expected to exert its biological effects primarily through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor[1][7]. Activation of the FP receptor in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP[2][8].
The signaling pathway initiated by FP receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Effects on Ocular Vasculature
Research has indicated that 15-OH Tafluprost is involved in the relaxation of the ciliary artery. A study demonstrated that 15-OH Tafluprost, along with Tafluprost, latanoprost, and travoprost, concentration-dependently relaxed contractions of the ciliary artery induced by endothelin-1 (ET-1)[5]. This suggests a potential role in improving ocular blood flow, which is a significant factor in the pathophysiology of glaucoma.
Quantitative Data
Quantitative data for 15-OH Tafluprost is limited in the public domain. The following table summarizes a key finding from a comparative study.
| Compound | Effect on ET-1 Induced Ciliary Artery Contraction | Reference |
| 15-OH Tafluprost | Concentration-dependent relaxation | [5] |
| Tafluprost | Concentration-dependent relaxation | [5] |
| Latanoprost | Concentration-dependent relaxation | [5] |
| Travoprost | Concentration-dependent relaxation | [5] |
The FP receptor binding affinity (Ki) for Tafluprost acid is reported to be 0.4 nM[2]. Similar quantitative data for 15-OH Tafluprost is not yet available in the reviewed literature and would be a critical parameter to determine its potency relative to Tafluprost acid.
Experimental Protocols
FP Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a ligand to the FP receptor using a competitive radioligand binding assay.
Methodology:
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Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from a stable cell line.
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Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used for all dilutions.
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Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α), and varying concentrations of the unlabeled test compound (15-OH Tafluprost).
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Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
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Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
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Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
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Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Ciliary Artery Relaxation Assay
This protocol describes a method for assessing the vasorelaxant effects of 15-OH Tafluprost on isolated ciliary arteries.
Methodology:
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Tissue Preparation: Isolate long posterior ciliary arteries from fresh porcine eyes.
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Mounting: Mount small segments of the arteries in a wire myograph system for isometric tension recording. The myograph chambers are filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
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Equilibration: Allow the arterial rings to equilibrate under a standardized resting tension.
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Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor, such as endothelin-1 (ET-1).
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Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of 15-OH Tafluprost to the myograph chamber.
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Tension Recording: Continuously record the isometric tension of the arterial rings.
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Data Analysis: Express the relaxation induced by 15-OH Tafluprost as a percentage of the pre-contraction induced by ET-1. Construct a concentration-response curve to determine the potency (EC50) and efficacy of 15-OH Tafluprost as a vasorelaxant.
Discussion and Future Directions
15-OH Tafluprost serves as a valuable research tool for dissecting the structure-activity relationships of prostaglandin analogs. The presence of the 15-hydroxyl group, which is a target for metabolic inactivation in natural prostaglandins, allows for a direct comparison with its 15,15-difluoro counterpart, Tafluprost. This comparison can provide insights into the role of this functional group in receptor binding, activation, and the overall pharmacological profile.
Future research should focus on:
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Detailed Structural Elucidation: Obtaining and publishing the definitive chemical structure of 15-OH Tafluprost.
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Quantitative Pharmacological Characterization: Determining the FP receptor binding affinity (Ki) and functional activity (EC50) of 15-OH Tafluprost and its free acid form.
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In Vivo Efficacy: Evaluating the IOP-lowering effect of 15-OH Tafluprost in animal models of glaucoma and comparing its potency and duration of action to Tafluprost.
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Metabolic Stability: Investigating the metabolism of 15-OH Tafluprost by 15-PGDH to quantify its susceptibility to inactivation compared to natural PGF2α.
Conclusion
15-OH Tafluprost is a synthetic prostaglandin F2α analog that is instrumental in ophthalmic research for understanding the pharmacology of anti-glaucoma drugs. While not a metabolite of the clinically used drug Tafluprost, its structural similarity and the presence of the key 15-hydroxyl group make it an important comparator compound. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the biological activity and therapeutic potential of this and related compounds, ultimately contributing to the development of more effective treatments for ocular diseases.
References
- 1. Tafluprost - Wikipedia [en.wikipedia.org]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of (15s)-[15-3h]prostaglandins and their use in the development of a simple and sensitive assay for 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
